An In-depth Technical Guide to H-Cys(pMeOBzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
An In-depth Technical Guide to H-Cys(pMeOBzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-(p-methoxybenzyl)-L-cysteine (H-Cys(pMeOBzl)-OH), a critical building block in modern peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical workflows.
Core Chemical Properties and Structure
H-Cys(pMeOBzl)-OH is a derivative of the amino acid L-cysteine, where the thiol group of the side chain is protected by a p-methoxybenzyl (pMeOBzl or Mob) group. This protection is crucial for preventing unwanted side reactions, such as oxidation and disulfide bond formation, during peptide synthesis. The p-methoxybenzyl group is classified as a semi-labile protecting group, typically removed under moderately acidic conditions.
The molecular structure of H-Cys(pMeOBzl)-OH is characterized by the L-cysteine backbone with the sulfur atom covalently bonded to the benzylic carbon of a p-methoxybenzyl group.
Structure:
Physicochemical Data
The following tables summarize the key quantitative data for both the unprotected and N-α-Fmoc protected forms of S-(p-methoxybenzyl)-L-cysteine.
Table 1: Physicochemical Properties of H-Cys(pMeOBzl)-OH
| Property | Value | Reference(s) |
| CAS Number | 2544-31-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃S | [1] |
| Molecular Weight | 241.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 213 - 217 °C | [1] |
| Optical Rotation | [α]D²⁴ = +24 ± 1° (c=1 in 1N NaOH) | |
| Purity | ≥ 99% (by titration) |
Table 2: Physicochemical Properties of Fmoc-Cys(pMeOBzl)-OH
| Property | Value | Reference(s) |
| CAS Number | 141892-41-3 | |
| Molecular Formula | C₂₆H₂₅NO₅S | |
| Molecular Weight | 463.6 g/mol | |
| Appearance | White powder | |
| Melting Point | 138 - 144 °C | |
| Optical Rotation | [α]D²⁰ = -40 ± 2° (c=1 in DMF) | |
| Purity | ≥ 99% (by HPLC) |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid backbone (α-CH, β-CH₂), the p-methoxybenzyl group (aromatic protons, benzylic CH₂, and methoxy CH₃), and the amine and carboxylic acid protons. The aromatic protons will appear as two doublets in the aromatic region (around 6.8-7.2 ppm). The methoxy group will be a sharp singlet around 3.7-3.8 ppm. The benzylic protons will be a singlet around 3.6-3.7 ppm. The α-proton and β-protons of the cysteine backbone will be in the aliphatic region, with coupling patterns dependent on the solvent and pH.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the 114-160 ppm range), the α-carbon (around 55 ppm), the methoxy carbon (around 55 ppm), the benzylic carbon (around 36 ppm), and the β-carbon (around 35 ppm).
Mass Spectrometry (MS)
In mass spectrometry, H-Cys(pMeOBzl)-OH is expected to show a molecular ion peak [M+H]⁺ at m/z 242.08. Common fragmentation patterns would involve the loss of the carboxylic acid group, the amine group, and cleavage of the C-S and S-C bonds of the side chain.
Experimental Protocols
Synthesis of H-Cys(pMeOBzl)-OH
This protocol is adapted from general procedures for the S-alkylation of cysteine.
Materials:
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L-cysteine
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p-Methoxybenzyl chloride
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Water (H₂O)
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Hydrochloric acid (HCl)
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Diethyl ether
Procedure:
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Dissolve L-cysteine in a 2M NaOH solution under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
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In a separate flask, dissolve p-methoxybenzyl chloride in methanol.
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Add the p-methoxybenzyl chloride solution dropwise to the L-cysteine solution with vigorous stirring, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, acidify the mixture to a pH of approximately 5-6 with 1M HCl.
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A white precipitate of H-Cys(pMeOBzl)-OH should form.
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Collect the precipitate by vacuum filtration and wash it with cold water and then with diethyl ether.
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Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure compound.
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Dry the product under vacuum.
Caption: Workflow for the synthesis of H-Cys(pMeOBzl)-OH.
Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
H-Cys(pMeOBzl)-OH is typically used in its N-α-Fmoc protected form, Fmoc-Cys(pMeOBzl)-OH, for incorporation into a peptide chain using Fmoc-SPPS.
Materials:
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Fmoc-Rink Amide resin (or other suitable solid support)
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Fmoc-Cys(pMeOBzl)-OH
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Other required Fmoc-protected amino acids
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., DIEA)
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20% Piperidine in DMF (for Fmoc deprotection)
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DMF (solvent)
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DCM (solvent)
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Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Protocol for a single coupling cycle:
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
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Amino Acid Activation: In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents) and allow to pre-activate for 1-2 minutes.
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Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
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Washing: Drain the coupling solution and wash the resin with DMF and DCM.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
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Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
